molecular formula C5H5F2N B1315500 3,3-Difluorocyclobutanecarbonitrile CAS No. 86770-80-1

3,3-Difluorocyclobutanecarbonitrile

Cat. No. B1315500
CAS RN: 86770-80-1
M. Wt: 117.1 g/mol
InChI Key: RCXLAPBURAMYKG-UHFFFAOYSA-N
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Description

3,3-Difluorocyclobutanecarbonitrile (DFCN) is a highly versatile compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. It is a versatile reagent that can be used in a number of different syntheses, including the formation of heterocycles, cyclic ethers, and organometallic compounds. It is also a useful starting material for the synthesis of a variety of other compounds. In addition, due to its unique structure, DFCN is an important intermediate in the synthesis of a number of biologically active compounds.

Scientific Research Applications

Organic Synthesis Enhancement

Trifluoromethanesulfonic acid, though not directly related to 3,3-Difluorocyclobutanecarbonitrile, highlights the critical role fluorinated compounds play in organic synthesis, including electrophilic aromatic substitution reactions and the formation of carbon–carbon bonds. These fluorinated agents facilitate the generation of cationic species from organic molecules, which are pivotal in synthesizing new organic compounds due to their high protonating power and low nucleophilicity. This example underscores the potential utility of fluorinated compounds like 3,3-Difluorocyclobutanecarbonitrile in advancing organic synthesis methodologies (Kazakova & Vasilyev, 2017).

Nanographenes and Electronics

Fluorinated compounds are integral to the synthesis of nanographenes, vital for organic electronics. The Scholl reaction, often used in the assembly of nanographenes, benefits from the unique properties of fluorinated reagents, indicating the relevance of compounds like 3,3-Difluorocyclobutanecarbonitrile in creating materials with enhanced electronic properties. The advancements in using fluorinated compounds for nanographene synthesis highlight their significance in developing future electronic materials (Jassas et al., 2021).

Environmental Remediation

The study of fluorocarbon synthesis and their applications as refrigerants and solvents underscores the broader utility of fluorinated compounds in environmental and industrial applications. The evolution of fluorocarbon synthesis reflects a balance between industrial utility and environmental safety, suggesting that derivatives like 3,3-Difluorocyclobutanecarbonitrile could have potential applications in developing environmentally friendly materials (Sicard & Baker, 2020).

Photocatalysis for Clean Energy

Graphitic Carbon Nitride-Based Heterojunction Photoactive Nanocomposites demonstrate the utility of fluorinated compounds in enhancing photocatalytic activity for environmental remediation and solar energy conversion. The integration of fluorinated materials into these nanocomposites could significantly improve their efficiency and stability, indicating a promising area for the application of 3,3-Difluorocyclobutanecarbonitrile in clean energy technologies (Huang et al., 2018).

Mechanism of Action

Target of Action

3,3-Difluorocyclobutanecarbonitrile is a synthetic compound that has been studied for its potential anticancer properties . The primary target of this compound is the tubulin protein, specifically at the colchicine-binding site .

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape .

Mode of Action

3,3-Difluorocyclobutanecarbonitrile interacts with tubulin at the colchicine-binding site, disrupting the normal function of microtubules . This interaction inhibits tubulin polymerization, leading to the disruption of the microtubule network within the cell .

The disruption of microtubules interferes with the formation of the mitotic spindle during cell division, leading to cell cycle arrest and ultimately cell death .

Biochemical Pathways

The primary biochemical pathway affected by 3,3-Difluorocyclobutanecarbonitrile is the microtubule assembly pathway . By inhibiting tubulin polymerization, the compound disrupts the dynamic equilibrium of microtubule assembly and disassembly .

This disruption affects various downstream cellular processes that rely on microtubules, including cell division, intracellular transport, and the maintenance of cell shape .

Result of Action

The result of 3,3-Difluorocyclobutanecarbonitrile’s action is the inhibition of cell division and the induction of cell death . This is achieved through the disruption of microtubule dynamics, leading to cell cycle arrest .

In addition, the compound has been shown to induce apoptosis in cancer cells, further contributing to its potential anticancer effects .

properties

IUPAC Name

3,3-difluorocyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N/c6-5(7)1-4(2-5)3-8/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXLAPBURAMYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517635
Record name 3,3-Difluorocyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluorocyclobutanecarbonitrile

CAS RN

86770-80-1
Record name 3,3-Difluorocyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-difluorocyclobutane-1-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the key chemical reaction involving 3,3-Difluorocyclobutanecarbonitrile highlighted in the research?

A1: The research focuses on an unexpected β-elimination reaction observed in 3,3-Difluorocyclobutanecarbonitrile. [, ] This type of elimination reaction, where a hydrogen atom is removed from a carbon atom adjacent to a carbon atom bearing a leaving group (in this case, fluoride), is unusual for this specific compound. Further investigation into the mechanism and factors influencing this reaction could provide valuable insights for synthetic chemistry.

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